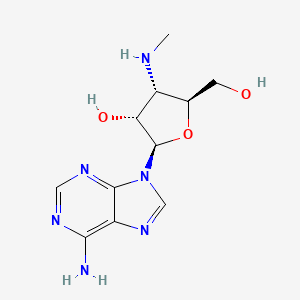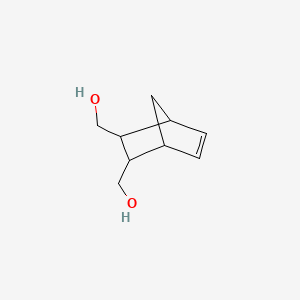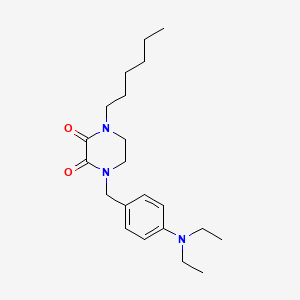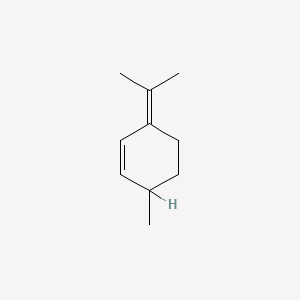
8-Anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ビス-ANS (カリウム塩): 主に、タンパク質の疎水性領域に結合する能力により、タンパク質の立体構造を分析するために使用されます。これにより、蛍光強度が大幅に増加します。 .
準備方法
合成経路および反応条件: : ビス-ANS (カリウム塩) の合成には、4,4'-ジアニリノ-1,1'-ビナフチル-5,5'-ジスルホン酸と水酸化カリウムの反応が含まれます。 この反応は通常、水性媒体中で制御された温度条件下で行われ、カリウム塩形式への完全な変換が保証されます。 .
工業的製造方法: : 工業的な設定では、ビス-ANS (カリウム塩) の製造は同様の合成経路に従いますが、より大規模です。 このプロセスには、高純度の試薬と厳しい品質管理手順の使用が含まれ、最終製品の一貫性と純度が確保されます。 .
化学反応の分析
反応の種類: : ビス-ANS (カリウム塩) は主に、タンパク質と非共有結合相互作用を起こします。 安定した芳香族構造のために、酸化、還元、または置換反応には通常参加しません。 .
一般的な試薬と条件: : ビス-ANS (カリウム塩) で使用される主な試薬は、目的のタンパク質です。 この染料は、生理学的条件下、通常は緩衝された水溶液中で、タンパク質の疎水性領域に結合します。 .
主な生成物: : ビス-ANS (カリウム塩) とタンパク質の相互作用の主な生成物は、蛍光複合体です。ここで、染料はタンパク質に結合し、蛍光強度が大幅に増加します。 .
科学研究の応用
化学: : ビス-ANS (カリウム塩) は、タンパク質の折り畳みと立体構造変化を研究するためのプローブとして使用されます。 疎水性領域に対する高い親和性により、タンパク質構造の変化を検出するための優れたツールとなっています。 .
生物学: : 生物学的研究では、ビス-ANS (カリウム塩) は、急性脳スライスで機械的に損傷したニューロンにラベルを付けるために使用されます。 また、さまざまなタンパク質の疎水性領域とその相互作用を研究するためにも使用されます。 .
医学: : ビス-ANS (カリウム塩) は、医療研究、特にタンパク質の誤った折り畳みと凝集に関連する疾患の研究に用途があります。 アルツハイマー病やパーキンソン病などの疾患のメカニズムを理解するのに役立ちます。 .
産業: : 産業分野では、ビス-ANS (カリウム塩) は、診断アッセイやイメージング技術を含むさまざまな用途向けの蛍光プローブや染料の開発に使用されます。 .
科学的研究の応用
Chemistry: : Bis-ANS (potassium salt) is used as a probe to study protein folding and conformational changes. Its high affinity for hydrophobic regions makes it an excellent tool for detecting changes in protein structure .
Biology: : In biological research, bis-ANS (potassium salt) is used to label mechanically damaged neurons in acute brain slices. It is also used to study the hydrophobic regions of various proteins and their interactions .
Medicine: : Bis-ANS (potassium salt) has applications in medical research, particularly in the study of diseases related to protein misfolding and aggregation. It helps in understanding the mechanisms of diseases such as Alzheimer’s and Parkinson’s .
Industry: : In the industrial sector, bis-ANS (potassium salt) is used in the development of fluorescent probes and dyes for various applications, including diagnostic assays and imaging techniques .
類似化合物との比較
Similar Compounds
- 1-anilinonaphthalene-8-sulfonic acid (ANS)
- 2-p-toluidinylnaphthalene-6-sulfonic acid (TNS)
- 6-propionyl-2-dimethylaminonaphthalene (PRODAN)
Comparison: : Bis-ANS (potassium salt) is superior to 1-anilinonaphthalene-8-sulfonic acid (ANS) as a probe for nonpolar cavities in proteins, often binding with an affinity that is orders-of-magnitude higher . Unlike ANS, bis-ANS (potassium salt) exhibits a significant increase in fluorescence intensity upon binding to proteins, making it a more sensitive indicator of protein folding and conformational changes . Additionally, bis-ANS (potassium salt) has a broader range of applications in both research and industrial settings due to its high affinity and specificity .
作用機序
ビス-ANS (カリウム塩) は、タンパク質の疎水性領域に結合することで効果を発揮します。この結合により、蛍光強度が大幅に増加し、測定および分析することができます。 この染料のタンパク質との相互作用は、主にその疎水性フェニル基とナフチル基によるものです。 . ビス-ANS (カリウム塩) のタンパク質への結合は、立体構造変化を誘発する可能性があり、タンパク質の構造と機能を研究するための貴重なツールとなります。 .
類似化合物の比較
類似化合物
- 1-アニリノナフタレン-8-スルホン酸 (ANS)
- 2-p-トルイジニルナフタレン-6-スルホン酸 (TNS)
- 6-プロピオニル-2-ジメチルアミノナフタレン (PRODAN)
比較: : ビス-ANS (カリウム塩) は、タンパク質中の非極性空洞のプローブとして、1-アニリノナフタレン-8-スルホン酸 (ANS) よりも優れており、多くの場合、数桁高い親和性で結合します。 . ANS とは異なり、ビス-ANS (カリウム塩) は、タンパク質に結合すると蛍光強度が大幅に増加し、タンパク質の折り畳みと立体構造変化のより敏感な指標になります。 . さらに、ビス-ANS (カリウム塩) は、その高い親和性と特異性により、研究と産業の両方の分野でより幅広い用途を持っています。 .
特性
| 63741-13-9 | |
分子式 |
C32H24N2O6S2 |
分子量 |
596.7 g/mol |
IUPAC名 |
8-anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H24N2O6S2/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40/h1-20,33-34H,(H,35,36,37)(H,38,39,40) |
InChIキー |
SBYQPEKNMQWJQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
同義語 |
1,1'-bis(4-anilino-5-naphthalenesulfonic acid) 4,4'-BANS 4,4'-bis(1-anilino-8-naphthalenesulfonate) 4,4'-bis(8-phenylamino)naphthalene-1-sulfonate 4,4'-dianilino-1,1'-bisnaphthyl-5,5' disulfonic acid 5,5'-bis(8-(phenylamino)-1-naphthalenesulfonate) 5,5-bis(ANS) bis(1,8-anilinonaphthalenesulfonate) bis-ANS |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)

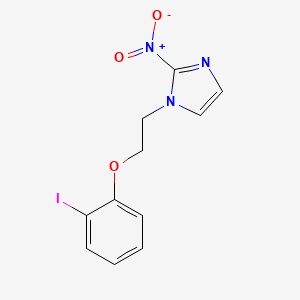

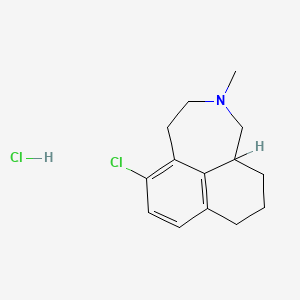
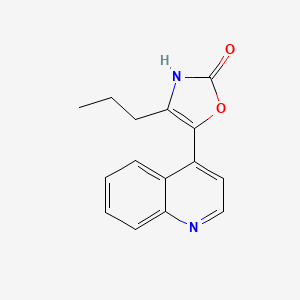
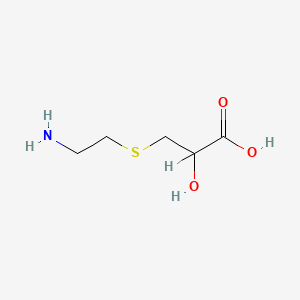
![[(2S,8R,10S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate](/img/structure/B1219084.png)
